THZ1 Dihydrochloride

CDK7 inhibition kinase inhibitor potency biochemical IC50

Researchers face solubility variability and polypharmacology risks when sourcing CDK7 inhibitors. THZ1 Dihydrochloride (CAS 2095433-94-4) solves this with validated data: - High aqueous solubility via dihydrochloride salt vs. free base - Potent CDK7 inhibition (IC50 3.2 nM) with CDK12/CDK13 engagement - Validated in TNBC, T-ALL, SCLC, and MYCN-amplified neuroblastoma models - DMSO solubility: ≥100 mg/mL (156.5 mM) for low-carrier assays Stock solution stable at -20°C for 3 months. Solid stable at -20°C.

Molecular Formula C31H30Cl3N7O2
Molecular Weight 639.0
CAS No. 2095433-94-4
Cat. No. B3115371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1 Dihydrochloride
CAS2095433-94-4
Molecular FormulaC31H30Cl3N7O2
Molecular Weight639.0
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
InChIInChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
InChIKeyAJTGQOACYBCREM-QVLKBJGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THZ1 Dihydrochloride Overview


THZ1 Dihydrochloride (THZ1 2HCl, CAS 2095433-94-4) is the dihydrochloride salt form of THZ1, a phenylaminopyrimidine-based covalent inhibitor of cyclin-dependent kinase 7 (CDK7). The compound irreversibly modifies CDK7 by targeting cysteine residue C312 located outside the canonical kinase domain, providing a dual ATP-site and allosteric covalent binding mechanism [1]. It exhibits an IC50 of 3.2 nM against CDK7 and also inhibits the closely related kinases CDK12 (IC50 ~250 nM) and CDK13 . The dihydrochloride salt formulation enhances aqueous solubility relative to the free base, facilitating preparation of stock solutions for in vitro and in vivo studies . THZ1 Dihydrochloride has demonstrated antiproliferative activity across a broad spectrum of cancer cell lines and has been extensively validated in preclinical models including triple-negative breast cancer, T-cell acute lymphoblastic leukemia, small cell lung cancer, and MYCN-amplified neuroblastoma [2].

Why THZ1 Cannot Be Substituted


Substituting THZ1 Dihydrochloride with other CDK7-targeting compounds without experimental validation introduces significant scientific risk due to three key differentiating factors. First, CDK7 inhibitors exhibit divergent selectivity profiles: THZ1 possesses dual CDK7/CDK12/CDK13 polypharmacology with CDK7 IC50 of 3.2 nM and CDK12 IC50 of ~250 nM , whereas YKL-5-124 displays no inhibition of CDK12 or CDK13 at tested concentrations (IC50 > 10 μM) [1]. Second, this differential target engagement produces distinct biological phenotypes: THZ1 profoundly suppresses RNA polymerase II CTD phosphorylation and super-enhancer-associated transcription, while YKL-5-124 shows minimal effects on Pol II CTD phosphorylation and instead induces G1/S cell cycle arrest through E2F-driven gene suppression [1]. Third, the dihydrochloride salt form of THZ1 offers practical advantages in DMSO solubility (≥100 mg/mL, 156.5 mM) that differ from analog formulations, directly impacting reproducible stock solution preparation. These differences mean that experimental outcomes, dose-response relationships, and phenotypic readouts obtained with one CDK7 inhibitor cannot be extrapolated to another without independent validation.

THZ1 Dihydrochloride: Differentiation Evidence


CDK7 Inhibitory Potency vs. THZ2

THZ1 Dihydrochloride demonstrates approximately 4.3-fold higher potency against CDK7 compared to its direct analog THZ2. In biochemical kinase assays, THZ1 exhibits an IC50 of 3.2 nM against CDK7 , whereas THZ2 shows an IC50 of 13.9 nM against the same target . Both compounds are selective covalent CDK7 inhibitors developed from the same chemical series, making this direct potency comparison particularly meaningful for dose selection in cellular assays.

CDK7 inhibition kinase inhibitor potency biochemical IC50

CDK7/12/13 Polypharmacology vs. YKL-5-124

THZ1 Dihydrochloride exhibits a polypharmacology profile distinct from the CDK7-selective inhibitor YKL-5-124. THZ1 inhibits CDK7 with IC50 of 3.2 nM and also targets CDK12 at higher concentrations (IC50 ~250 nM) . In contrast, YKL-5-124 demonstrates no inhibition of CDK12 or CDK13 at concentrations up to 10 μM [1]. This differential selectivity translates to divergent biological phenotypes: THZ1 treatment profoundly suppresses RNA polymerase II C-terminal domain (CTD) phosphorylation, whereas YKL-5-124 shows minimal effect on Pol II CTD phosphorylation [2]. The CDK12/13 inhibitory activity of THZ1 contributes to its transcriptional suppression phenotype, an activity absent in CDK7-selective agents.

kinase selectivity CDK12 CDK13 polypharmacology

Differential Sensitivity in TNBC vs. ER/PR+ Breast Cancer

THZ1 Dihydrochloride exhibits pronounced differential activity against triple-negative breast cancer (TNBC) cells compared to hormone receptor-positive (ER/PR+) breast cancer cells. In primary TNBC patient-derived cultures, treatment with THZ1 at 250 nM for 24 hours induced substantial cell death, whereas ER/PR+ primary cultures treated under identical conditions remained largely unaffected [1]. At a concentration of 33 nM over 7 days, THZ1 induced cell death in TNBC cells but not in ER/PR+ breast cancer cells [2]. This differential sensitivity is attributed to the dependence of TNBC cells on CDK7-mediated expression of an "Achilles cluster" of super-enhancer-associated genes essential for growth and survival, including EGFR, MYC, and SOX9 [3]. CRISPR/Cas9-mediated deletion of CDK7 further confirmed this dependency, reducing cell growth and inducing apoptosis in TNBC but not ER/PR+ breast cancer cells [3].

TNBC cancer subtype selectivity breast cancer

T-ALL Cell Line Sensitivity: Jurkat vs. Loucy

THZ1 Dihydrochloride exhibits striking differential potency across T-cell acute lymphoblastic leukemia (T-ALL) cell lines. In cytotoxicity assays, THZ1 inhibits Jurkat cell proliferation with an IC50 of 50 nM, while Loucy cells demonstrate exceptional sensitivity with an IC50 of 0.55 nM . This represents a 91-fold difference in sensitivity between two T-ALL cell lines. Genome-wide analysis in Jurkat T-ALL cells shows that THZ1 disproportionally affects transcription of RUNX1, suggesting that sensitivity may correlate with vulnerability conferred by the RUNX1 super-enhancer and its role in the core transcriptional regulatory circuitry [1]. This differential sensitivity has practical implications for dose selection across T-ALL models.

T-ALL leukemia Jurkat Loucy

DMSO Solubility vs. Free Base Formulations

The dihydrochloride salt formulation of THZ1 (CAS 2095433-94-4) provides enhanced DMSO solubility compared to alternative formulations. THZ1 Dihydrochloride achieves DMSO solubility of 100 mg/mL (156.5 mM) . The salt form was specifically developed to improve solubility and stability for biological assays . For in vivo applications requiring aqueous formulations, THZ1 Dihydrochloride can be formulated at 4 mg/mL in 5% DMSO + 45% PEG 300 + water, and at 3 mg/mL in 5% DMSO + 45% PEG 300 + ddH2O [1]. The compound is insoluble in water and ethanol, making DMSO the primary solvent for stock solution preparation.

compound solubility stock solution preparation DMSO solubility

In Vivo Tolerability vs. Baseline

THZ1 Dihydrochloride demonstrates favorable in vivo tolerability in preclinical xenograft models. In a bioluminescent xenograft mouse model using the human T-ALL cell line KOPTK1, THZ1 was dosed twice daily at 10 mg/kg via intravenous injection . At this efficacious dose, THZ1 was well tolerated with no observable body weight loss or behavioral changes, suggesting no overt toxicity in the animals . Comparable tolerability was observed in additional xenograft models including human MYCN-amplified neuroblastoma, where THZ1 (10 mg/kg, i.v.) inhibited tumor growth without toxicity . The absence of body weight loss serves as a practical benchmark for validating proper compound handling and dosing in in vivo experiments.

in vivo efficacy toxicity xenograft T-ALL

THZ1 Dihydrochloride: Optimal Application Scenarios


TNBC: Super-Enhancer Transcriptional Suppression

THZ1 Dihydrochloride is the CDK7 inhibitor of choice for TNBC models where transcriptional suppression of super-enhancer-associated oncogenes (EGFR, MYC, SOX9) is the primary experimental objective. Based on direct head-to-head evidence, THZ1 at 33-250 nM induces selective cell death in TNBC cells while sparing ER/PR+ breast cancer cells [1]. This differential sensitivity has been validated in multiple TNBC cell lines (MDA-MB-468, BT549, HCC1187) and patient-derived xenografts [2]. For TNBC studies, THZ1 should be prioritized over CDK7-selective agents like YKL-5-124, which lacks CDK12/13 inhibitory activity and produces minimal Pol II CTD phosphorylation suppression, a phenotype central to TNBC transcriptional dependency [3].

T-ALL: RUNX1 Super-Enhancer Dependency

THZ1 Dihydrochloride is particularly well-suited for T-ALL research due to its validated in vitro and in vivo activity in this indication. THZ1 potently inhibits Jurkat (IC50 50 nM) and Loucy (IC50 0.55 nM) T-ALL cell lines , and demonstrates robust efficacy in KOPTK1 T-ALL xenograft models at 10 mg/kg BID with no observed toxicity . The compound's mechanism of action in T-ALL involves disproportionate suppression of RUNX1 transcription, a vulnerability conferred by the RUNX1 super-enhancer [4]. For T-ALL experiments requiring translational relevance, the established in vivo dosing regimen (10 mg/kg BID, i.v.) provides a validated starting point.

High-Throughput Screening with Concentrated DMSO Stocks

For high-throughput screening campaigns or assays requiring minimal DMSO carryover, THZ1 Dihydrochloride (CAS 2095433-94-4) offers a practical advantage due to its high DMSO solubility of 100 mg/mL (156.5 mM) . This enables preparation of concentrated stock solutions that can be diluted to working concentrations with minimal solvent exposure to cells. The dihydrochloride salt form specifically enhances solubility compared to alternative formulations . For long-term storage, solid compound should be maintained at -20°C; DMSO stock solutions may be stored at -20°C for up to 3 months .

MYCN-Amplified Neuroblastoma & SCLC Models

THZ1 Dihydrochloride is appropriate for MYCN-amplified neuroblastoma and SCLC models based on cross-study evidence. In MYCN-amplified neuroblastoma, THZ1 induces cytotoxicity through downregulation of super-enhancer-associated transcriptional programs [5], and demonstrates tumor growth inhibition at 10 mg/kg i.v. without toxicity . In SCLC, THZ1 exhibits IC50 values in the 5-20 nM range across genotypically-distinct human SCLC cell lines [6], with preclinical evidence of tumor shrinkage in xenograft models [7]. For studies comparing CDK7 versus CDK12/13 inhibition, THZ1's polypharmacology provides a distinct profile versus selective agents.

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